N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide
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Overview
Description
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide is an organic compound characterized by its intricate structure, which combines a benzylthio group, an indole ring, and a dichlorobenzamide moiety. This unique combination of functional groups lends the compound its distinctive chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide typically involves a multistep process. The initial step often includes the formation of the benzylthioindole intermediate. This is achieved through a reaction between benzylthiol and a suitable indole derivative under acidic or basic conditions to yield 3-(benzylthio)indole. The subsequent step involves linking this intermediate with 2,4-dichlorobenzoyl chloride via a nucleophilic substitution reaction, forming the final product. Specific conditions such as the choice of solvent, temperature control, and reaction time are crucial to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. Key factors include the efficiency of the reaction, cost of raw materials, and environmental considerations. Automated processes and continuous flow chemistry may be employed to ensure consistent production quality and to reduce waste. Quality control measures are integral to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide undergoes various types of chemical reactions, including:
Oxidation: : Under suitable conditions, the benzylthio group can be oxidized to sulfoxides or sulfones, modifying the compound's biological activity.
Reduction: : The compound can be reduced using specific reducing agents to modify the functional groups attached to the indole ring or the benzamide moiety.
Substitution: : The dichlorobenzamide part of the molecule can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, acetonitrile, and ethanol are frequently used depending on the reaction type. Conditions like temperature, pressure, and pH are meticulously controlled to ensure optimal reaction outcomes.
Major Products Formed
The major products of these reactions include sulfoxides and sulfones from oxidation, amines from nucleophilic substitution, and reduced analogs of the original compound. Each product holds potential for different applications in scientific research and industry.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide is utilized as a precursor for synthesizing other complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its interaction with biological macromolecules, such as proteins and DNA, is of particular interest. Researchers explore its potential as a tool for probing biological pathways and as a starting point for developing new bioactive molecules.
Medicine
In the medical field, this compound is investigated for its potential pharmacological properties. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in areas such as oncology and neurology. Preliminary studies indicate its potential efficacy in modulating specific signaling pathways involved in disease progression.
Industry
Industrially, the compound finds use in the development of specialty chemicals and advanced materials. Its structural versatility allows for modifications that lead to products with specific desired properties, such as increased stability, solubility, or reactivity.
Mechanism of Action
N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide exerts its effects through a specific mechanism of action. It interacts with molecular targets, such as enzymes or receptors, modulating their activity. The benzylthio group and indole ring play crucial roles in binding to these targets, altering their conformation and function. This interaction can initiate or inhibit various biochemical pathways, depending on the context. The dichlorobenzamide moiety contributes to the compound's overall stability and ability to penetrate biological membranes, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Similar compounds to N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide include:
N-(2-(1H-indol-3-yl)ethyl)-2,4-dichlorobenzamide: : This compound lacks the benzylthio group, which alters its chemical properties and biological activity.
N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide: : Similar to the target compound but with a methylthio group instead of benzylthio, affecting its interactions and reactivity.
N-(2-(3-(benzylsulfonyl)-1H-indol-1-yl)ethyl)-2,4-dichlorobenzamide: : The sulfonyl group provides different chemical reactivity and biological interactions compared to the benzylthio group.
Properties
IUPAC Name |
N-[2-(3-benzylsulfanylindol-1-yl)ethyl]-2,4-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2OS/c25-18-10-11-19(21(26)14-18)24(29)27-12-13-28-15-23(20-8-4-5-9-22(20)28)30-16-17-6-2-1-3-7-17/h1-11,14-15H,12-13,16H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOWWMPRUVJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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